molecular formula C15H15NO2 B6150884 N-[4-(hydroxymethyl)phenyl]-2-phenylacetamide CAS No. 607383-59-5

N-[4-(hydroxymethyl)phenyl]-2-phenylacetamide

Cat. No.: B6150884
CAS No.: 607383-59-5
M. Wt: 241.28 g/mol
InChI Key: ZZGQHDKSXPRTFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(hydroxymethyl)phenyl]-2-phenylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(hydroxymethyl)phenyl]-2-phenylacetamide typically involves the reaction of 4-(hydroxymethyl)aniline with phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: N-[4-(carboxymethyl)phenyl]-2-phenylacetamide

    Reduction: N-[4-(aminomethyl)phenyl]-2-phenylacetamide

    Substitution: Halogenated derivatives of the phenyl ring

Scientific Research Applications

N-[4-(hydroxymethyl)phenyl]-2-phenylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(hydroxymethyl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their function. The phenylacetamide moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-[4-(hydroxymethyl)phenyl]acetamide
  • N-[4-(hydroxymethyl)phenyl]-2-methylacetamide
  • N-[4-(hydroxymethyl)phenyl]-2-phenylpropionamide

Comparison: N-[4-(hydroxymethyl)phenyl]-2-phenylacetamide is unique due to the presence of both a hydroxymethyl group and a phenylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit enhanced stability, reactivity, or biological activity, depending on the specific context.

Properties

CAS No.

607383-59-5

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-[4-(hydroxymethyl)phenyl]-2-phenylacetamide

InChI

InChI=1S/C15H15NO2/c17-11-13-6-8-14(9-7-13)16-15(18)10-12-4-2-1-3-5-12/h1-9,17H,10-11H2,(H,16,18)

InChI Key

ZZGQHDKSXPRTFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CO

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.